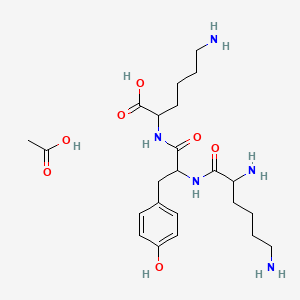
Lys-Tyr-Lys acetate salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lysyltyrosyllysine acetate salt is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Addition of the Next Amino Acid: The next amino acid, protected at its amino group, is coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
In industrial settings, the production of Lysyltyrosyllysine acetate salt follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The use of trifluoroacetic acid (TFA) or acetate during the purification process helps in obtaining high-purity peptides .
Analyse Chemischer Reaktionen
Types of Reactions
Lysyltyrosyllysine acetate salt undergoes various chemical reactions, including:
Oxidation: The tyrosine residue can undergo oxidation, leading to the formation of dityrosine or other oxidative products.
Reduction: Reduction reactions can occur at the peptide bonds or amino acid side chains.
Substitution: Substitution reactions can modify the functional groups on the amino acid residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride.
Substitution: Various chemical reagents depending on the desired modification.
Major Products Formed
The major products formed from these reactions include modified peptides with altered functional groups or cross-linked peptides through dityrosine formation .
Wissenschaftliche Forschungsanwendungen
Lysyltyrosyllysine acetate salt has a wide range of applications in scientific research:
Chemistry: Used as a model peptide to study free radical oxidation and electron capture mechanisms.
Biology: Employed in the quantification of uracil in conjunction with uracil DNA glycosylase.
Medicine: Investigated for its potential therapeutic applications due to its ability to induce nicks at apurinic/apyrimidinic sites in circular DNA.
Industry: Utilized in the development of peptide-based drugs and biochemical assays
Wirkmechanismus
Lysyltyrosyllysine acetate salt exerts its effects through interactions with various molecular targets and pathways. The tripeptide can induce nicks at apurinic/apyrimidinic sites in circular DNA, which is crucial for studying DNA repair mechanisms. Additionally, its ability to interact with free radicals makes it a valuable tool in oxidative stress research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycylhistidyllysine acetate salt: Another tripeptide with different amino acid composition.
Methionylarginylphenylalanine acetate salt: A tripeptide with distinct functional properties.
Leuprolide acetate salt: A synthetic nonapeptide used in medicine.
Uniqueness
Lysyltyrosyllysine acetate salt is unique due to its specific amino acid sequence, which allows it to interact with uracil DNA glycosylase and study free radical oxidation. Its ability to induce nicks in DNA and its role in electron capture mechanisms set it apart from other similar compounds .
Eigenschaften
Molekularformel |
C23H39N5O7 |
|---|---|
Molekulargewicht |
497.6 g/mol |
IUPAC-Name |
acetic acid;6-amino-2-[[2-(2,6-diaminohexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C21H35N5O5.C2H4O2/c22-11-3-1-5-16(24)19(28)26-18(13-14-7-9-15(27)10-8-14)20(29)25-17(21(30)31)6-2-4-12-23;1-2(3)4/h7-10,16-18,27H,1-6,11-13,22-24H2,(H,25,29)(H,26,28)(H,30,31);1H3,(H,3,4) |
InChI-Schlüssel |
OXXOYNFTOCTMGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Iodo-3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B13712332.png)
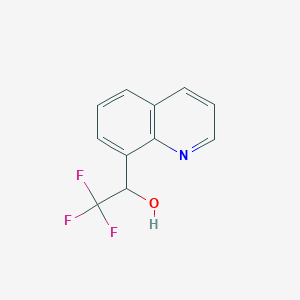
![5,6,7-Trifluorospiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B13712338.png)
![2-[(2-Nitropyridin-3-yl)thio]aniline](/img/structure/B13712339.png)
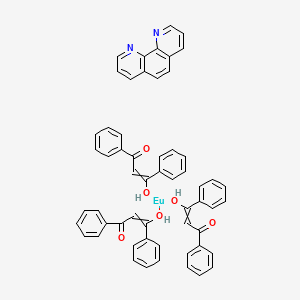
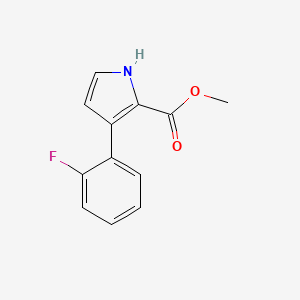
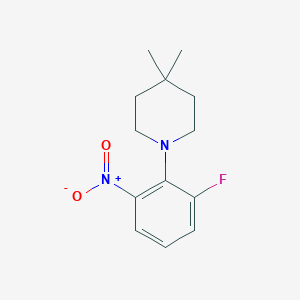
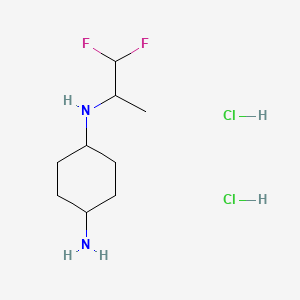
![O-[2-(2-Methoxyethoxy)ethyl]hydroxylamine HCl](/img/structure/B13712364.png)
![1-[(Chloromethoxy)methyl]-3,5-difluorobenzene](/img/structure/B13712388.png)
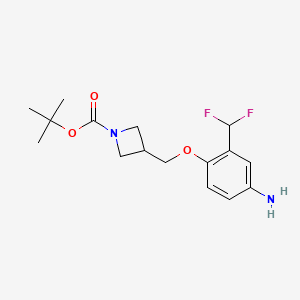

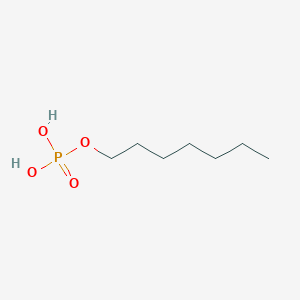
![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid](/img/structure/B13712407.png)
